molecular formula C12H14O4 B2977043 6-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 2411297-70-4

6-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No. B2977043
CAS RN: 2411297-70-4
M. Wt: 222.24
InChI Key: LNLNLSMEVSCQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine , also known by its IUPAC name 6-(oxiran-2-ylmethoxy)-1H-indole , is a chemical compound with the molecular formula C₁₁H₁₁NO₂ . It belongs to the class of heterocyclic compounds and contains an indole ring fused with a dioxepine moiety. The compound’s structure features an epoxide group (oxirane) attached to the indole ring, which confers interesting reactivity and potential biological activity .

Safety and Hazards

  • Hazard Statements : The compound may pose risks such as skin and eye irritation, respiratory sensitization, and environmental hazards. Refer to safety data sheets (SDS) for detailed hazard information .

properties

IUPAC Name

6-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-10-12(14-6-2-5-13-10)11(4-1)16-8-9-7-15-9/h1,3-4,9H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLNLSMEVSCQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)OCC3CO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine

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